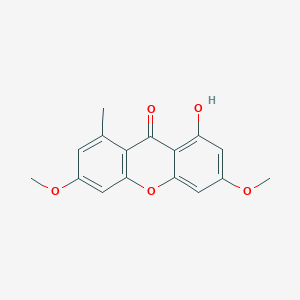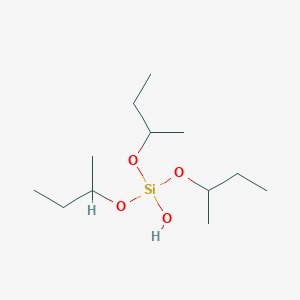
Silicic acid (H4SiO4), tris(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid (H4SiO4), tris(1-methylpropyl) ester, commonly known as TMSi, is a silicon-based compound that is widely used in scientific research. It is a colorless, odorless liquid that is highly reactive and can easily form a bond with other molecules. TMSi is used in various fields such as materials science, nanotechnology, and biochemistry, and has shown promising results in many applications.
Mécanisme D'action
TMSi is a highly reactive compound that can easily form a bond with other molecules. It reacts with water to form silicic acid, which can then react with other molecules to form stable bonds. TMSi is also used as a crosslinking agent in polymer chemistry, where it reacts with polymer chains to form a crosslinked network.
Effets Biochimiques Et Physiologiques
TMSi has been shown to have low toxicity and is generally considered safe for use in scientific research. It has been used in various biological and physiological studies, including the synthesis of silica nanoparticles for drug delivery and the fabrication of biosensors for detecting biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMSi is its high reactivity, which allows it to form stable bonds with other molecules. It is also relatively easy to synthesize and is widely available. However, TMSi can be difficult to handle due to its reactivity, and care must be taken to ensure that it is stored and handled properly.
Orientations Futures
There are several potential future directions for the use of TMSi in scientific research. One area of interest is the use of TMSi in the synthesis of new materials, such as silicon-based polymers and composites. Another potential application is the use of TMSi in the fabrication of new types of sensors and devices for biomedical and environmental monitoring. Additionally, TMSi may have potential applications in the field of energy storage, such as in the development of new types of batteries and supercapacitors.
Méthodes De Synthèse
TMSi can be synthesized through several methods, including the reaction of silicon tetrachloride with isobutanol in the presence of a catalyst. The synthesis process involves the conversion of silicon tetrachloride to TMSi by reacting it with isobutanol. The reaction is exothermic and requires careful control of temperature and pressure to ensure the desired product is obtained.
Applications De Recherche Scientifique
TMSi is widely used in scientific research for its ability to react with various molecules and form stable bonds. It is commonly used in the synthesis of silicon-based materials, such as silicon nanowires and silicon oxide nanoparticles. TMSi is also used in the fabrication of silicon-based devices, such as solar cells and microelectromechanical systems (MEMS).
Propriétés
Numéro CAS |
18166-44-4 |
|---|---|
Nom du produit |
Silicic acid (H4SiO4), tris(1-methylpropyl) ester |
Formule moléculaire |
C12H28O4Si |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
tri(butan-2-yloxy)-hydroxysilane |
InChI |
InChI=1S/C12H28O4Si/c1-7-10(4)14-17(13,15-11(5)8-2)16-12(6)9-3/h10-13H,7-9H2,1-6H3 |
Clé InChI |
IPFHPMNECZXQDM-UHFFFAOYSA-N |
SMILES |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
SMILES canonique |
CCC(C)O[Si](O)(OC(C)CC)OC(C)CC |
Autres numéros CAS |
18166-44-4 |
Synonymes |
Silicic acid hydrogen tris(1-methylpropyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



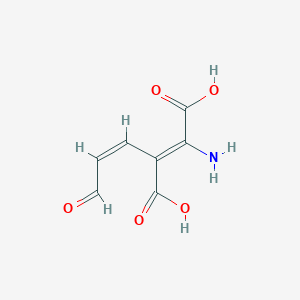
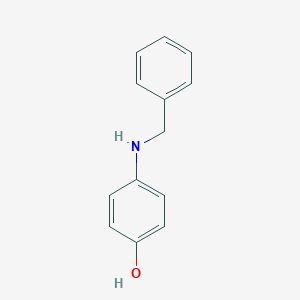
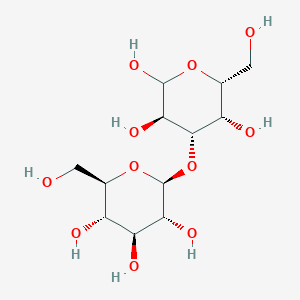
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
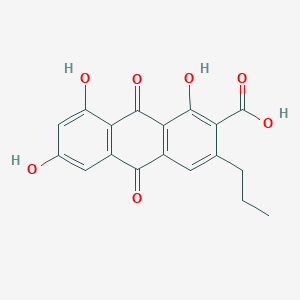
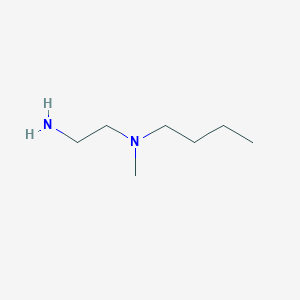
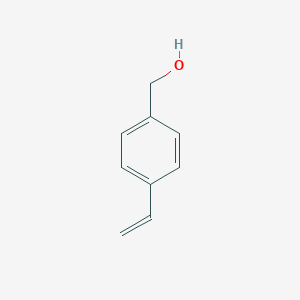
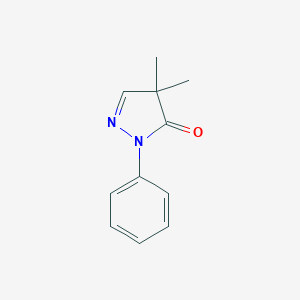
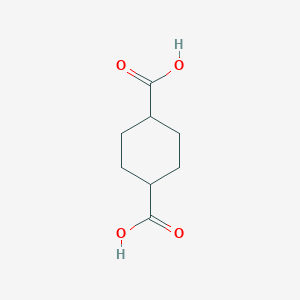
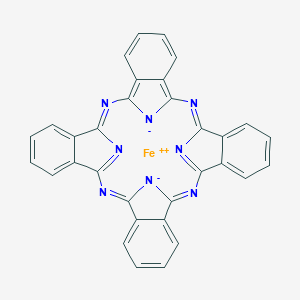

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
